
3-Methyl-1-(pyridine-3-carbonyl)piperazine
Overview
Description
3-Methyl-1-(pyridine-3-carbonyl)piperazine, also known as 3M3CPP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound, and has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Anti-Tubercular Agents
The structure of “3-Methyl-1-(pyridine-3-carbonyl)piperazine” is similar to that of certain compounds that have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . These compounds have shown significant activity, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Biomedical Applications
Compounds similar to “3-Methyl-1-(pyridine-3-carbonyl)piperazine” have been used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines, which have a wide range of biomedical applications . The substitution patterns of these compounds have been analyzed, and the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
Fluorescent Probes
Certain heterocyclic compounds, which share structural similarities with “3-Methyl-1-(pyridine-3-carbonyl)piperazine”, have been used as fluorescent probes . These probes can be used in various scientific research applications, including the study of biological systems.
Structural Units of Polymers
The structure of “3-Methyl-1-(pyridine-3-carbonyl)piperazine” could potentially be used as a structural unit in the synthesis of polymers . Polymers with such structures could have unique properties and potential applications in various fields.
Anti-Inflammatory Agents
Compounds structurally related to “3-Methyl-1-(pyridine-3-carbonyl)piperazine” have been synthesized as part of research programs targeting novel molecules as potential anti-inflammatory agents . These compounds are based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
properties
IUPAC Name |
(3-methylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-8-14(6-5-13-9)11(15)10-3-2-4-12-7-10/h2-4,7,9,13H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJYYLGWPZCXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pyridine-3-carbonyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B3092954.png)

![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)

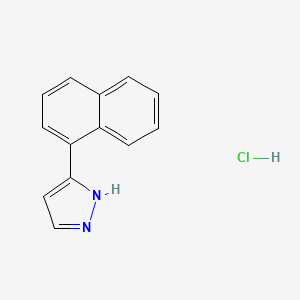

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3092985.png)
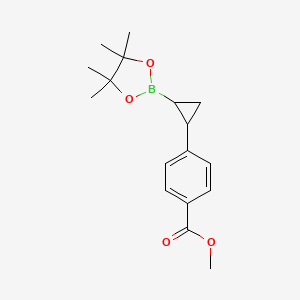
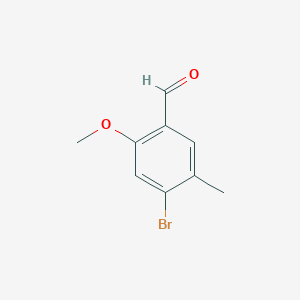

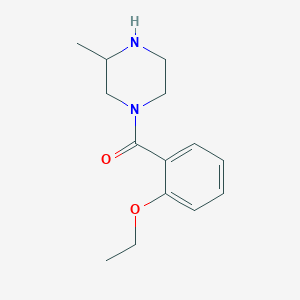

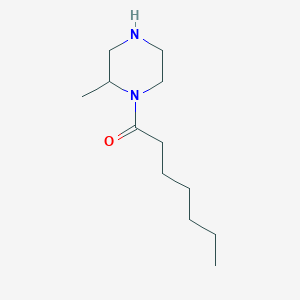
amine hydrochloride](/img/structure/B3093067.png)